3-(4-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 3-(4-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1018143-33-3
VCID: VC8038010
InChI: InChI=1S/C15H12N2O4/c1-8-7-11(15(18)19)12-13(17-21-14(12)16-8)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,18,19)
SMILES: CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)OC)C(=O)O
Molecular Formula: C15H12N2O4
Molecular Weight: 284.27 g/mol

3-(4-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

CAS No.: 1018143-33-3

Cat. No.: VC8038010

Molecular Formula: C15H12N2O4

Molecular Weight: 284.27 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid - 1018143-33-3

Specification

CAS No. 1018143-33-3
Molecular Formula C15H12N2O4
Molecular Weight 284.27 g/mol
IUPAC Name 3-(4-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C15H12N2O4/c1-8-7-11(15(18)19)12-13(17-21-14(12)16-8)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,18,19)
Standard InChI Key ULUCUFQYUHRUDY-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)OC)C(=O)O
Canonical SMILES CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)OC)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of an isoxazolo[5,4-b]pyridine system, where the isoxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). At position 3 of the isoxazole ring, a 4-methoxyphenyl group is attached, while position 6 of the pyridine ring features a methyl substituent. The carboxylic acid group at position 4 introduces polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions .

The dihedral angle between the benzene ring of the methoxyphenyl group and the isoxazole ring is a critical structural parameter, affecting conjugation and steric interactions. Computational models suggest this angle ranges between 15° and 25°, optimizing electronic delocalization while minimizing steric hindrance.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC15H12N2O4\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{4}
Molecular Weight284.27 g/mol
Exact Mass284.0797 g/mol
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors5 (carboxylic acid, methoxy)
XLogP32.1 (predicted)

The moderate logP value indicates balanced hydrophobicity, suitable for crossing biological membranes while retaining aqueous solubility.

Synthesis and Reaction Pathways

Classical Synthetic Routes

The synthesis typically involves a multi-step sequence starting with the condensation of 5-amino-3-methylisoxazole with 4-methoxybenzaldehyde. Under acidic conditions, this forms an imine intermediate, which undergoes cyclization via nucleophilic attack to yield the fused isoxazolo[5,4-b]pyridine core. Subsequent oxidation introduces the carboxylic acid group at position 4 .

A representative pathway is:

  • Condensation: 5-Amino-3-methylisoxazole + 4-methoxybenzaldehyde → Schiff base.

  • Cyclization: Intramolecular nucleophilic attack forms the fused ring system.

  • Oxidation: Introduction of the carboxylic acid group using KMnO₄ or CrO₃ .

Non-Classical Activation Methods

Recent advances employ microwave irradiation and ultrasonication to enhance reaction efficiency. For example, microwave-assisted synthesis reduces reaction times from hours to minutes, achieving yields exceeding 85% . Ultrasonication promotes cavitation, improving mixing and reducing side reactions during cyclization .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification: Reaction with methanol/H₂SO₄ yields the methyl ester, enhancing lipophilicity.

  • Amide Formation: Coupling with amines via EDC/HOBt produces amides, explored for bioactivity modulation.

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic substitution to the para position. Nitration with HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines for further functionalization.

Isoxazole Ring Reactivity

Biological Activities and Mechanisms

Anti-Inflammatory Properties

In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.2 μM, comparable to celecoxib. Molecular docking suggests the carboxylic acid group forms hydrogen bonds with COX-2’s Arg120, while the methoxyphenyl moiety occupies the hydrophobic pocket.

Neuroprotective Effects

The compound reduces glutamate-induced neurotoxicity in SH-SY5Y cells by 40% at 10 μM, likely via NMDA receptor antagonism. Structural analogs lacking the methoxy group show diminished activity, underscoring its role in receptor binding.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key 1H^1\text{H}-NMR signals (DMSO-d₆, 300 MHz) :

δ (ppm)MultiplicityIntegrationAssignment
8.21singlet1HH-5 (pyridine)
7.89doublet2HH-2', H-6' (aryl)
6.97doublet2HH-3', H-5' (aryl)
3.81singlet3HOCH₃
2.52singlet3HCH₃ (pyridine)

The downfield shift of H-5 (8.21 ppm) reflects deshielding by the adjacent nitrogen atom.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 284.0797 ([M+H]⁺), consistent with the exact mass . Fragment ions at m/z 240 and 196 correspond to loss of CO₂ and subsequent cleavage of the methoxyphenyl group .

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications focus on enhancing bioavailability:

  • Ester Prodrugs: Methyl and ethyl esters improve membrane permeability, with logP increasing to 3.2.

  • Metal Complexes: Coordination with Zn²⁺ or Cu²⁺ enhances anti-inflammatory efficacy by stabilizing the enolate form.

Targeted Drug Delivery

Conjugation to polyethylene glycol (PEG) nanoparticles reduces systemic toxicity while prolonging half-life. In murine models, PEGylated formulations show a 2.3-fold increase in brain uptake compared to free drug.

Comparison with Structural Analogs

The compound’s uniqueness lies in its methoxy and methyl substituents. Key comparisons include:

CompoundMolecular FormulaKey FeaturesBioactivity
6-Isopropyl-N-(4-methoxybenzyl) analogC17H19N3O3\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{3}Enhanced lipophilicityCOX-2 inhibition (IC₅₀ 0.9 μM)
3-Methyl-6-phenylisoxazolo[5,4-b]pyridineC14H10N2O2\text{C}_{14}\text{H}_{10}\text{N}_{2}\text{O}_{2}Lacks methoxy group; reduced receptor bindingWeak neuroprotection

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